molecular formula C7H8ClNO B11939556 Benzaldehyde oxime hydrochloride CAS No. 39627-83-3

Benzaldehyde oxime hydrochloride

Cat. No.: B11939556
CAS No.: 39627-83-3
M. Wt: 157.60 g/mol
InChI Key: YGACRGYSWIXMHX-WVLIHFOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde oxime hydrochloride is an organic compound with the formula C₇H₇NO·HCl. It is derived from benzaldehyde oxime, which is a white solid. Benzaldehyde oxime can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde oxime hydrochloride can be synthesized by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding 9% E-isomer and 82% Z-isomer . Another method involves using NH₂OH·HCl and BaCl₂ in ethanol under reflux conditions, which provides a high yield of the product .

Industrial Production Methods: Industrial production of this compound often involves the use of hydroxylamine hydrochloride and benzaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Benzamide: from Beckmann rearrangement.

    Benzonitrile: from dehydration.

    Benzaldehyde: from hydrolysis.

    Benzohydroximoyl chloride: from substitution

Comparison with Similar Compounds

Properties

CAS No.

39627-83-3

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(NE)-N-benzylidenehydroxylamine;hydrochloride

InChI

InChI=1S/C7H7NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-6,9H;1H/b8-6+;

InChI Key

YGACRGYSWIXMHX-WVLIHFOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/O.Cl

Canonical SMILES

C1=CC=C(C=C1)C=NO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.